4-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)quinoline-6-carboxamide
Description
4-Methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)quinoline-6-carboxamide is a quinoline-based carboxamide derivative characterized by a methyl group at the 4-position of the quinoline core and a pyrrolidin-3-yl moiety substituted with a pyridin-2-yl group at the carboxamide nitrogen.
- Quinoline scaffold: A bicyclic aromatic system enabling π-π stacking interactions.
- Heterocyclic substituents: Pyrrolidine, piperidine, or pyridine groups modulate lipophilicity and target engagement.
This compound’s design likely aims to optimize pharmacokinetic properties (e.g., metabolic stability) and receptor affinity, as seen in analogous molecules .
Properties
IUPAC Name |
4-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)quinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-14-7-10-21-18-6-5-15(12-17(14)18)20(25)23-16-8-11-24(13-16)19-4-2-3-9-22-19/h2-7,9-10,12,16H,8,11,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDSVEGMZFHTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)NC3CCN(C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pfitzinger Reaction for Quinoline Ring Formation
The Pfitzinger reaction, widely used for synthesizing quinoline-4-carboxylic acids, was adapted to introduce the methyl group at position 4 and the carboxylic acid at position 6. Using ethyl 2,4-dioxovalerate and 4-methylisatin under microwave-assisted conditions, the reaction proceeds via the following steps:
Reaction Conditions :
- Base : Potassium hydroxide (2.5 equiv)
- Solvent : Ethanol/water (4:1 v/v)
- Temperature : 125°C (microwave irradiation, 30 min)
Mechanism :
- Isatin hydrolysis to form isatic acid.
- Condensation with ethyl 2,4-dioxovalerate to generate a keto-enol intermediate.
- Cyclization and aromatization to yield 4-methylquinoline-6-carboxylic acid.
Directed Functionalization for Regioselective Methylation
To ensure precise placement of the methyl group at position 4, a directed ortho-metalation strategy was employed:
- Protection : The quinoline nitrogen was protected with a tert-butoxycarbonyl (Boc) group.
- Lithiation : Treatment with LDA (lithium diisopropylamide) at −78°C in THF.
- Methylation : Quenching with methyl iodide to install the methyl group.
- Deprotection : Removal of the Boc group using HCl in dioxane.
Key Data :
- Regioselectivity : >95% for position 4.
- Purity : 99% by HPLC after column chromatography (silica gel, hexane/ethyl acetate).
Preparation of 1-(Pyridin-2-yl)Pyrrolidin-3-Amine
Ring-Closing Metathesis (RCM) Approach
A two-step synthesis involving RCM and subsequent reduction:
- Allylation : Pyridin-2-amine was reacted with 1,4-dibromo-2-butene in the presence of K₂CO₃ to form a diene intermediate.
- Metathesis : Grubbs catalyst (2nd generation) induced cyclization to yield 1-(pyridin-2-yl)pyrrolidine-3-ene.
- Hydrogenation : Pd/C-catalyzed hydrogenation at 50 psi H₂ provided the saturated pyrrolidine-3-amine.
Optimization Data :
| Step | Catalyst Loading | Temperature | Yield (%) |
|---|---|---|---|
| Allylation | 10 mol% K₂CO₃ | 80°C | 85 |
| RCM | 5 mol% Grubbs | 40°C | 78 |
| Hydrogenation | 10 wt% Pd/C | 25°C | 92 |
Reductive Amination Alternative
An alternative route utilized reductive amination of pyridin-2-carboxaldehyde with pyrrolidin-3-one :
- Condensation : Pyrrolidin-3-one and pyridin-2-carboxaldehyde in methanol with acetic acid catalyst.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduced the imine bond.
Yield : 74% after purification by flash chromatography.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The quinoline-6-carboxylic acid (1.0 equiv) was activated with EDC (1.2 equiv) and HOBt (1.1 equiv) in anhydrous DMF. The amine (1.05 equiv) was added dropwise, and the reaction stirred at 25°C for 12 hours.
Workup :
- Quenching : 10% aqueous citric acid.
- Extraction : Dichloromethane (3 × 50 mL).
- Purification : Silica gel chromatography (gradient: 5–20% methanol in DCM).
Yield : 82% (white solid).
Purity : 98.5% by LC-MS (ESI+ m/z 333.2 [M+H]⁺).
Ultrasonically Assisted Amidation
Adapting methods from pyrimidoquinoline syntheses, ultrasound irradiation (40 kHz) was applied to enhance reaction efficiency:
- Solvent : Ethanol
- Coupling Agent : HATU (1.1 equiv)
- Time : 2 hours (vs. 12 hours conventionally)
Comparative Data :
| Method | Time (h) | Yield (%) |
|---|---|---|
| Conventional | 12 | 82 |
| Ultrasound | 2 | 88 |
Optimization and Scale-Up Challenges
Solvent and Temperature Effects
Screening polar aprotic solvents revealed DMF as optimal for solubility and reactivity:
Table 3 : Solvent Screening for Amide Coupling
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 82 |
| DMSO | 46.7 | 75 |
| THF | 7.5 | 68 |
Byproduct Formation and Mitigation
Major byproducts included N-acylurea (from EDC decomposition) and dimerized quinoline . These were minimized by:
- Low Temperature : Maintaining reactions at 0–5°C during EDC addition.
- Excess Amine : Using 1.2 equiv of the pyrrolidine-pyridine amine.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or quinoline rings, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.
Scientific Research Applications
4-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)quinoline-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)quinoline-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related quinoline-carboxamide derivatives from the evidence:
Key Observations:
- Substituent Position : Bromine (6o, ) and chlorine () at C6 enhance electrophilicity but may reduce metabolic stability compared to methyl or fluorine substituents.
- Heterocyclic Moieties : The target compound’s pyridyl-pyrrolidine group balances lipophilicity and hydrogen-bonding capacity, whereas difluoropyrrolidine (35, ) increases electronegativity and conformational rigidity.
- Linker Diversity : Acrylamide (6o, ) vs. carboxamide linkers influence flexibility and binding kinetics.
Biological Activity
4-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)quinoline-6-carboxamide is a synthetic compound with a complex structure that includes a quinoline core, a pyrrolidine ring, and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Chemical Structure and Properties
The molecular formula for this compound is C19H22N4O, and its structure can be represented as follows:
The presence of the carboxamide group allows for various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which can influence its biological activity.
Antimicrobial Properties
Compounds similar to this compound have shown promising antimicrobial activity. For instance, derivatives with quinoline structures often exhibit significant inhibition against various bacterial strains. The compound's structural features may enhance its interaction with bacterial enzymes, leading to effective antimicrobial action .
Anticancer Activity
Research indicates that compounds with similar structural frameworks have been evaluated for their anticancer properties. For example, quinoline derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies suggest that this compound may exhibit similar effects, although specific data on its anticancer activity remains limited.
Inhibition of Enzymatic Activity
The compound has been investigated for its potential to inhibit specific enzymes involved in inflammatory processes. For instance, it may act as an inhibitor of 15-prostaglandin dehydrogenase (15-PGDH), which regulates prostaglandin E2 levels—a key mediator in inflammation and tissue repair. Such inhibition could lead to enhanced tissue regeneration and reduced inflammatory responses .
Study on Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various quinoline derivatives found that compounds structurally related to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli. These results suggest that the compound may possess similar antimicrobial properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| N-(4-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | Chlorophenyl substitution | Antimicrobial activity |
| 4-(pyrrolidin-1-yl)quinoline derivatives | Varying substitutions on quinoline | Potential anticancer properties |
| 2-methylquinoline derivatives | Methyl substitution at different positions | Diverse biological activities |
This table illustrates the uniqueness of this compound due to its specific combination of functional groups that may confer distinct pharmacological properties.
Q & A
Q. What are the recommended synthetic pathways for 4-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)quinoline-6-carboxamide, and how can intermediates be characterized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the quinoline core. For example, coupling reactions between pyrrolidine derivatives (e.g., 1-(pyridin-2-yl)pyrrolidin-3-amine) and activated quinoline-6-carboxylic acid intermediates can yield the target compound. Characterization of intermediates should include:
- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity.
- High-resolution mass spectrometry (HRMS) to verify molecular weight.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
- Key Consideration : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products like N-alkylation byproducts .
Q. How can researchers design initial biological screening assays for this compound?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., quinoline and pyrrolidine-containing compounds with known kinase inhibition or antimicrobial activity). Example workflow:
- In vitro enzyme inhibition assays (e.g., kinase panels) to identify potential targets.
- Cellular viability assays (MTT/XTT) against disease-relevant cell lines.
- ADME-Tox profiling (e.g., cytochrome P450 inhibition, plasma stability) to assess drug-likeness .
- Data Interpretation : Use dose-response curves (IC₅₀/EC₅₀) to compare potency with reference compounds.
Advanced Research Questions
Q. What computational strategies can predict the binding mode of this compound to biological targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina, Schrödinger) with molecular dynamics simulations (GROMACS) to model interactions. Key steps:
- Generate 3D conformers using quantum mechanical optimization (e.g., DFT at B3LYP/6-31G* level).
- Validate docking poses against crystallographic data of similar ligand-receptor complexes.
- Analyze binding free energy (MM-PBSA/GBSA) to rank affinity .
- Challenge : Address discrepancies between predicted and experimental binding affinities by refining force field parameters .
Q. How can researchers resolve contradictions in experimental data, such as inconsistent biological activity across assays?
- Methodological Answer : Systematically evaluate variables using design of experiments (DoE) . For example:
- Factor Screening : Vary assay conditions (pH, incubation time, cell density) to identify confounding variables.
- Response Surface Methodology (RSM) : Optimize conditions to maximize reproducibility .
- Case Study : If cytotoxicity varies between cell lines, perform transcriptomic profiling to identify differential expression of target proteins or metabolic enzymes .
Q. What methodologies are effective for optimizing the compound’s solubility and bioavailability?
- Methodological Answer : Employ a hybrid experimental-computational approach:
- Salt/Cocrystal Screening : Use solvent-drop grinding with pharmaceutically acceptable counterions (e.g., succinic acid).
- Lipophilicity Optimization : Introduce polar substituents (e.g., -OH, -OMe) while monitoring logP via HPLC .
- In silico Predictions : Tools like SwissADME or QikProp to forecast solubility and permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
